Beta-defensin 103A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIINTLQKYYCRVRGGRCAVLTCLPKEEQIGKCSTRGRKCCRRKK |
Origin of Product |
United States |
Genetic and Genomic Architecture of Beta Defensin 103a
DEFB103A Gene Location and Organization in Mammalian Genomes
The gene encoding beta-defensin 103A, DEFB103A, is located on human chromosome 8 at the cytogenetic band 8p23.1. genecards.orgwikipedia.orgnih.gov This region is a hotbed for genes related to the body's defense mechanisms, containing a cluster of other beta-defensin genes. nih.govplos.org The DEFB103A gene itself is relatively small, with a two-exon structure, a common feature among beta-defensin genes. nih.gov The first exon codes for a signal peptide, while the second exon encodes the mature defensin (B1577277) peptide. nih.gov
The genomic neighborhood of DEFB103A includes other beta-defensin genes such as DEFB4 and DEFB104. nih.gov This clustering suggests a shared evolutionary history, likely arising from gene duplication events. nih.gov In fact, the beta-defensin gene cluster on chromosome 8p22-23 is known to have evolved through successive rounds of duplication and subsequent divergence. nih.gov This has resulted in a diverse array of paralogous genes, each with potentially specialized functions. nih.gov
It is important to note that there can be variations in the copy number of the beta-defensin gene cluster, including DEFB103A, among individuals. plos.orgnih.gov This copy number variation can influence an individual's susceptibility to certain infectious and inflammatory diseases. plos.org
Table 1: Genomic Location of the Human DEFB103A Gene
| Feature | Details |
| Gene Symbol | DEFB103A nih.gov |
| Full Name | Defensin Beta 103A nih.gov |
| Chromosome | 8 wikipedia.orgnih.gov |
| Cytogenetic Band | 8p23.1 genecards.orgwikipedia.orgnih.gov |
| Genomic Coordinates (GRCh38/hg38) | chr8:7,881,392-7,882,663 genecards.org |
| Exon Count | 2 nih.govnih.gov |
Transcriptional Regulation of this compound Gene Expression
The expression of the DEFB103A gene is not constant; instead, it is tightly regulated and can be induced by various stimuli, particularly those associated with infection and inflammation. genecards.orgorigene.com This inducible nature allows for a rapid response to invading pathogens.
Inducible Expression Pathways and Molecular Stimuli
The upregulation of DEFB103A expression is a complex process involving multiple signaling pathways and molecular triggers.
A primary driver of DEFB103A expression is the presence of microbial components. The gene is induced by a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as viruses. genecards.orgfrontiersin.org For example, bacterial components like lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, can significantly increase DEFB103A mRNA levels. nih.gov
Studies have shown that infection with bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli leads to increased production of this compound. genecards.orgorigene.com Similarly, viral infections can also trigger its expression. For instance, Hepatitis B virus has been shown to upregulate the expression of human beta-defensin 3 in placental trophoblasts. nih.govnih.gov Conversely, some viruses like SARS-CoV-2 have been associated with a downregulation of DEFB103A expression, which may compromise the innate immune response. frontierspartnerships.orgelis.skmedrxiv.org
Cytokines, the signaling molecules of the immune system, play a pivotal role in orchestrating the expression of DEFB103A. Several pro-inflammatory cytokines have been identified as potent inducers.
Interferon-gamma (IFN-γ) : IFN-γ is a well-established inducer of DEFB103A expression. genecards.orgorigene.com In some contexts, IFN-γ can potentiate the release of other inflammatory mediators like IL-1β, which in turn can influence defensin expression. nih.gov However, the interplay between IFN-γ and other cytokines can be complex and context-dependent. d-nb.infoclinexprheumatol.org
Interleukin-1beta (IL-1β) and Tumor Necrosis Factor (TNF) : IL-1β and TNF are key inflammatory cytokines that can drive the expression of DEFB103A. frontiersin.orgpeerj.com In psoriatic lesions, which are characterized by chronic inflammation, the overexpression of cytokines like TNF-α and IL-1 leads to increased expression of beta-defensins. frontiersin.org
Interleukin-17 (IL-17) : IL-17 is another cytokine that can upregulate the expression of beta-defensins, although its effect on DEFB103A specifically can be part of a broader inflammatory response. ucl.ac.uknih.gov The signaling pathways activated by IL-17 often involve JAK and NF-κB. nih.gov The presence of both IFN-γ and IL-17 has been noted in early rheumatoid arthritis, suggesting a complex interplay in inflammatory conditions. clinexprheumatol.orgfrontiersin.org
Toll-like receptors (TLRs) are a class of pattern recognition receptors that recognize conserved molecular patterns on pathogens. The activation of TLRs is a critical step in initiating the innate immune response, including the production of antimicrobial peptides like this compound.
The engagement of TLRs by microbial ligands triggers intracellular signaling cascades that lead to the activation of transcription factors responsible for DEFB103A gene expression. mdpi.com For example, TLR4, which recognizes LPS from Gram-negative bacteria, can activate both MyD88-dependent and TRIF-dependent pathways. nih.govembopress.org Human beta-defensin 3 has been shown to inhibit both of these pathways, suggesting a feedback mechanism to control inflammation. nih.goved.ac.uknih.gov Furthermore, human beta-defensin 3 can amplify the immune response to bacterial DNA through a TLR9-dependent mechanism. nih.govnih.gov
Several downstream signaling molecules and transcription factors are crucial for translating the initial microbial or cytokine signals into DEFB103A gene expression.
Nuclear Factor-kappaB (NF-κB) : The promoter region of the DEFB103A gene contains binding sites for NF-κB, a key transcription factor in the inflammatory response. nih.govmdpi.com The activation of NF-κB is a common downstream event in many TLR and cytokine signaling pathways. frontiersin.orgnih.gov
Activator Protein-1 (AP-1) : AP-1 is another important transcription factor whose binding sites are found in the DEFB103A promoter. genecards.org The p38 MAPK pathway can activate AP-1, leading to increased transcription of target genes. researchgate.net
p38 Mitogen-Activated Protein Kinase (MAPK) : The p38 MAPK pathway is activated by various cellular stresses and inflammatory signals. This pathway can regulate the activity of transcription factors like AP-1 and also influence NF-κB-dependent gene expression. embopress.org
Table 2: Key Regulators of DEFB103A Gene Expression
| Regulator Type | Specific Examples | Role in DEFB103A Expression |
| Microbial Inducers | Bacteria (e.g., S. aureus, E. coli), Viruses (e.g., Hepatitis B) genecards.orgnih.govorigene.com | Induction of expression genecards.org |
| Cytokines | IFN-γ, IL-1β, TNF, IL-17 genecards.orgfrontiersin.orgpeerj.comucl.ac.uk | Upregulation of expression genecards.orgfrontiersin.org |
| Signaling Pathways | TLR-dependent pathways (TLR4, TLR9) nih.govnih.gov | Initiation of signaling cascades leading to expression nih.gov |
| Transcription Factors | NF-κB, AP-1 genecards.orgmdpi.com | Direct binding to the gene promoter to drive transcription mdpi.com |
| Kinases | p38 MAPK | Activation of downstream transcription factors |
Toll-Like Receptor (TLR)-Dependent Signaling
Constitutive Expression Patterns Across Tissues and Cell Types
The baseline, or constitutive, expression of DEFB103A varies across different tissues and cell types, reflecting its role as a frontline defense molecule.
Epithelial surfaces, which form a barrier between the body and the external environment, are primary sites of DEFB103A expression.
Skin: DEFB103A is notably expressed in the skin. nih.govaap.org In canines, its ortholog, canine β-defensin 103 (CBD103), shows remarkably high constitutive expression in the skin. nih.gov In humans, while the ortholog hBD-3 has a low-level constitutive expression, it can be significantly induced by inflammatory stimuli. nih.gov
Oral Tissues: The gingival epithelium and other oral mucosal tissues constitutively express DEFB103A. aap.orgmdpi.comresearchgate.net This expression is vital for maintaining oral health and defending against pathogenic microbes. aap.org
Respiratory Tract: Epithelial cells lining the respiratory tract, including the trachea, exhibit constitutive expression of DEFB103A. researchgate.netfrontiersin.orgunits.itresearchgate.net
Gastrointestinal Tract: The gastrointestinal epithelium, from the esophagus to the colon, shows expression of DEFB103A. aap.orgfrontiersin.org
Urogenital Tissues: DEFB103A is expressed in the epithelial cells of the urogenital tract. frontiersin.orgunits.it
Table 1: Constitutive Expression of DEFB103A in Human Epithelial Tissues
| Tissue | Level of Constitutive Expression | Reference |
| Skin | Low, but inducible | nih.gov |
| Oral Tissues | Present | aap.orgmdpi.com |
| Respiratory Tract | Present | frontiersin.orgunits.it |
| Gastrointestinal Tract | Present | aap.orgfrontiersin.org |
| Urogenital Tract | Present | frontiersin.orgunits.it |
In addition to epithelial cells, certain immune cells also constitutively express DEFB103A, highlighting its role in the broader immune response.
Neutrophils: These phagocytic cells, which are key first responders to infection, have been shown to express beta-defensins. genecards.orggenecards.org
Macrophages: Macrophages, including alveolar macrophages, express beta-defensins. nih.gov
Dendritic Cells: Immature dendritic cells express beta-defensins, including hBD-3. nih.govnih.gov This expression is significant as dendritic cells are crucial for initiating adaptive immune responses. frontiersin.org
Table 2: Constitutive Expression of Beta-defensins in Human Immune Cells
| Immune Cell | Beta-defensin Expressed | Reference |
| Neutrophils | Beta-defensins | genecards.orggenecards.org |
| Macrophages | Beta-defensins | nih.gov |
| Dendritic Cells | hBD-3 | nih.govnih.gov |
Epithelial Cell Expression (e.g., skin, oral tissues, respiratory tract, gastrointestinal tract, urogenital tissues)
Genetic Variation Studies of DEFB103A
Genetic variations within the DEFB103A gene can influence its expression levels and functional activity, potentially impacting an individual's susceptibility to various conditions.
The DEFB103A gene is located within a region of the human genome that is subject to copy number variation (CNV), meaning that individuals can have different numbers of copies of this gene. nih.govnih.govcabidigitallibrary.org This variation is a significant source of genetic diversity. nih.gov
Range of Copy Numbers: The diploid copy number of the beta-defensin gene cluster containing DEFB103A can range from 1 to 12 copies. nih.gov Studies have reported copy numbers varying from 2 to 8, with a median of 4 in some populations. nih.gov
Correlation with Expression: Increased copy number of the beta-defensin region, including DEFB103A, is generally correlated with increased expression levels of the corresponding defensin proteins. nih.gov For instance, in cattle, the expression level of several beta-defensins, including DEFB103, is correlated with its genomic copy number. biorxiv.orgroyalsocietypublishing.org
Population Differences: The frequency of different copy numbers can vary among different populations. For example, a significant difference in DEFB4/103A copy numbers has been observed between self-identified white and black individuals in U.S. cohorts. nih.gov Furthermore, an unusually high frequency of high-expressing DEFB103A gene copies has been found in East Asian populations. nih.gov
Functional Consequences: This variation in copy number and the resulting expression levels can have functional consequences. In cattle, low DEFB103A copy number has been associated with increased sperm motility. plos.orgnih.gov In humans, CNV in this region has been associated with susceptibility to HIV infection and disease progression. cabidigitallibrary.org
Table 3: Research Findings on DEFB103A Copy Number Variation
| Study Focus | Key Finding | Organism | Reference |
| Population Genetics | Diploid copy numbers range from 1 to 12, with a modal number of 4. High frequency of high-expressing copies in East Asia. | Human | nih.gov |
| Fertility | Low DEFB103 CNV is associated with increased sperm motility. | Bovine | plos.orgnih.gov |
| Gene Expression | Expression of four β-defensins, including DEFB103, correlates with genomic copy number. | Bovine | biorxiv.orgroyalsocietypublishing.org |
| Disease Association | CNV in the DEFB4/103A/104A gene cluster is a potential genetic factor affecting HIV susceptibility and progression. | Human | cabidigitallibrary.org |
Single nucleotide polymorphisms (SNPs) are another form of genetic variation where a single nucleotide in the DNA sequence is altered. While much of the research on SNPs in the beta-defensin region has focused on the DEFB1 gene, there are implications for DEFB103A as well.
Linkage with DEFB1 SNPs: Studies have observed a relationship between SNPs in the DEFB1 gene and the copy number of the DEFB4/103A region. nih.gov For instance, a significant difference in the distribution of DEFB4/103A CNV was found among different genotypes of the DEFB1 -52G/A and -390T/A SNPs. nih.gov
Influence on Expression: A SNP in the DEFB1 gene, -44C/G (rs1800972), has been associated with increased constitutive DEFB103A mRNA expression and higher levels of the hBD-3 peptide in gingival keratinocytes. nih.gov The exact mechanism for this cross-gene regulation is still under investigation. nih.gov
Research in Different Populations: The frequencies of these SNPs can differ among various racial and ethnic groups, highlighting the importance of studying diverse populations. nih.gov
Disease Association Studies: SNPs in beta-defensin genes are being investigated for their association with susceptibility to various infectious diseases, including HIV. cabidigitallibrary.orgredalyc.org
Table 4: Implications of SNPs for DEFB103A Research
| SNP Location | Associated Finding | Research Implication | Reference |
| DEFB1 (-52G/A, -390T/A) | Associated with different distributions of DEFB4/103A CNV. | Suggests a complex interplay between different genetic variations in the beta-defensin gene cluster. | nih.gov |
| DEFB1 (-44C/G) | Associated with increased constitutive DEFB103A mRNA expression. | Points to potential regulatory relationships between different beta-defensin genes. | nih.gov |
| DEFB1 gene | Different SNP frequencies across populations. | Emphasizes the need for population-specific genetic association studies. | nih.gov |
Molecular and Cellular Mechanisms of Beta Defensin 103a Function
Structural Biology and Biophysical Properties Influencing Function
The efficacy of BD-103A as an antimicrobial agent is fundamentally rooted in its three-dimensional structure and the physicochemical properties of its constituent amino acids. These features enable the peptide to selectively target and disrupt microbial membranes.
Beta-defensins are characterized by a conserved pattern of six cysteine residues. d-nb.infonih.gov The mature human BD-103A is a 45-amino acid peptide. prospecbio.com Its cationic nature, a result of a high proportion of positively charged amino acid residues like lysine (B10760008) and arginine, is crucial for its function. nih.gov The arrangement of these cysteines forms a specific motif that is a hallmark of the β-defensin family. nih.gov The primary structure of BD-103A is essential for its initial electrostatic attraction to the negatively charged surfaces of microbial membranes. mdpi.com
Below is a table detailing the physiochemical properties of Beta-defensin 103A from different species, highlighting key attributes.
Table 1: Physiochemical Properties of Mature this compound Peptide in Different Cattle Breeds
| Species/Breed | Amino Acid Count | Molecular Weight (Da) | Net Charge | Theoretical pI | Aliphatic Index | Grand Average of Hydropathicity (GRAVY) |
|---|---|---|---|---|---|---|
| Bos indicus (Tharparkar) | 45 | 5074.16 | +9.6 | 9.85 | 80.22 | -0.484 |
| Bos indicus (Nelore) | 45 | 5146.26 | +9.6 | 9.85 | 86.67 | -0.391 |
Data sourced from a study on this compound in cattle breeds. researchgate.net
The six conserved cysteine residues in BD-103A form three specific intramolecular disulfide bonds. ebi.ac.uk In human BD-3, the disulfide connectivity is Cys11-Cys40, Cys18-Cys33, and Cys23-Cys41 (based on the pro-peptide sequence). frontiersin.org These covalent linkages are critical for stabilizing the peptide's tertiary structure, which typically includes a three-stranded antiparallel β-sheet. nih.gov This stable fold is essential for the peptide's biological activity. The disulfide bonds impose conformational constraints that are crucial for maintaining the spatial separation of charged and hydrophobic regions, a key feature of its amphipathic nature. ebi.ac.ukbiorxiv.org However, some studies have surprisingly shown that for BD-103A, the disulfide bonds are indispensable for its chemotactic functions but not entirely for its direct antimicrobial activity, suggesting that the peptide can still disrupt bacterial membranes even without its native folded structure. nih.gov
The initial and most critical step in the antimicrobial action of BD-103A is its electrostatic attraction to microbial membranes. mdpi.com BD-103A is a highly cationic peptide, meaning it carries a strong positive net charge at physiological pH. nih.gov In contrast, microbial cell surfaces, such as bacterial membranes, are rich in negatively charged molecules like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, as well as acidic phospholipids (B1166683) like phosphatidylglycerol. mdpi.com This difference in charge creates a strong electrostatic force that draws the positively charged BD-103A towards the negatively charged microbial membrane, leading to its accumulation on the cell surface. mdpi.comfrontiersin.org This interaction is a prerequisite for all subsequent disruptive actions.
Following the initial electrostatic binding, the amphipathic structure of BD-103A facilitates its interaction with the lipid bilayer. ebi.ac.uk The peptide possesses distinct hydrophobic regions which are driven to insert into the nonpolar, hydrophobic core of the microbial membrane. frontiersin.orgfu-berlin.de This process is thermodynamically favorable as it removes the hydrophobic parts of the peptide from the aqueous environment. The spatial arrangement of charged and hydrophobic domains allows the peptide to orient itself at the membrane interface, with the charged residues interacting with the phospholipid head groups and the hydrophobic residues penetrating the acyl chain region. ebi.ac.ukfrontiersin.org This insertion disrupts the local membrane structure and is a key step leading to permeabilization.
Electrostatic Interactions with Microbial Membranes
Antimicrobial Activity Mechanisms
The culmination of BD-103A's interaction with the microbial cell is the loss of membrane integrity, leading to cell death. This is primarily achieved through direct physical disruption of the membrane.
Once BD-103A peptides accumulate on and insert into the microbial membrane, they can cause permeabilization through several proposed mechanisms. ebi.ac.uk The precise model of disruption can vary but generally involves the formation of pores or channels that compromise the membrane's barrier function. jmb.or.krreactome.org This leads to the leakage of essential intracellular contents, such as ions and metabolites, and the dissipation of the electrochemical gradients that are vital for cellular processes like energy production. frontiersin.orgfrontiersin.org
Several models describe this process:
Barrel-stave model: Peptides insert perpendicularly into the membrane to form a barrel-like pore. nih.govjmb.or.kr
Toroidal pore model: Peptides and lipids together form a pore where the membrane bends inward, creating a continuous channel lined by both peptides and phospholipid head groups. nih.govjmb.or.kr
Carpet model: At high concentrations, the peptides coat the membrane surface in a "carpet-like" manner, eventually causing the membrane to dissolve into micelle-like structures in a detergent-like action. ebi.ac.ukjmb.or.kr
The outcome of these actions is the disruption of membrane integrity and function, ultimately causing microbial lysis and death. ebi.ac.uk
Interference with Microbial Cellular Processes
This compound (BD-3), a cationic antimicrobial peptide, exerts its antimicrobial effects primarily by disrupting the integrity of microbial cell membranes. prospecbio.comreactome.orgebi.ac.uk This process is initiated by electrostatic interactions between the positively charged defensin (B1577277) molecule and the negatively charged components of the microbial membranes, such as anionic phospholipids. prospecbio.comreactome.org This attraction allows the peptide to accumulate on the microbial surface and subsequently insert itself into the lipid bilayer. ebi.ac.uk
Once integrated into the membrane, BD-3 is thought to cause permeabilization through various mechanisms. One proposed model is the formation of "channel-like" pores, which leads to the leakage of essential ions and metabolites, ultimately resulting in cell death. ebi.ac.uk Another suggested mechanism is the "carpet-like" model, where the defensins coat the microbial membrane, disrupting its structure and function without forming discrete pores. ebi.ac.uk This disruption of membrane integrity and function is a key factor in the lysis of microorganisms. ebi.ac.uk The sensitivity of microbes to BD-3 has been correlated with the lipid composition of their membranes, with a higher content of negatively-charged lipids leading to greater susceptibility. reactome.org This fundamental mechanism of membrane disruption underlies its broad-spectrum activity against a wide range of pathogens. prospecbio.comnih.gov
Broad-Spectrum Activity Against Pathogen Classes
This compound is recognized for its potent, broad-spectrum antimicrobial activity against a diverse array of pathogens, including bacteria, fungi, and enveloped viruses. prospecbio.comgenecards.orgcusabio.comresearchgate.net Its effectiveness is a critical component of the innate immune system's first line of defense at epithelial surfaces. sinobiological.comoup.com
Gram-Positive Bacteria (e.g., S. aureus, S. pyogenes, S. pseudintermedius, E. faecium)
BD-3 demonstrates significant antimicrobial activity against a variety of Gram-positive bacteria. prospecbio.comgenecards.orgcusabio.comorigene.com It has been shown to be effective against clinically important species such as Staphylococcus aureus and Streptococcus pyogenes. prospecbio.comgenecards.orgcusabio.comorigene.com Notably, its efficacy extends to antibiotic-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). genecards.orgsinobiological.comorigene.comnih.gov Research has also highlighted the potent activity of both human BD-3 and its canine ortholog against methicillin-susceptible and methicillin-resistant Staphylococcus pseudintermedius, a common pathogen in dogs. researchgate.netnih.govkarger.comresearchgate.netnih.gov
| Pathogen | Observed Activity | References |
|---|---|---|
| Staphylococcus aureus | Antimicrobial activity, including against multiresistant strains. | prospecbio.comgenecards.orgcusabio.comorigene.comnih.gov |
| Streptococcus pyogenes | Antimicrobial activity. | prospecbio.comgenecards.orgcusabio.comorigene.com |
| Staphylococcus pseudintermedius | Potent antimicrobial killing against both methicillin-susceptible and methicillin-resistant strains. | researchgate.netnih.govkarger.comresearchgate.netnih.gov |
| Enterococcus faecium | Kills vancomycin-resistant strains. | genecards.orgsinobiological.comorigene.comnih.gov |
Gram-Negative Bacteria (e.g., P. aeruginosa, E. coli, L. pneumophila, H. pylori)
The broad-spectrum activity of BD-3 also encompasses numerous Gram-negative bacteria. prospecbio.comgenecards.orgcusabio.comorigene.com It exhibits antimicrobial effects against common pathogens like Pseudomonas aeruginosa and Escherichia coli. prospecbio.comgenecards.orgcusabio.comorigene.com Studies have demonstrated that BD-3 has a strong antimicrobial effect against Legionella pneumophila, the causative agent of Legionnaires' disease, and that its production is induced in pulmonary cells upon infection. nih.govnih.govrki.de Furthermore, BD-3 has been shown to be effective in killing Helicobacter pylori, a bacterium associated with various gastric diseases. nih.govplos.org
| Pathogen | Observed Activity | References |
|---|---|---|
| Pseudomonas aeruginosa | Antimicrobial activity. | prospecbio.comgenecards.orgcusabio.comorigene.com |
| Escherichia coli | Antimicrobial activity with an ED50 of less than 30 µg/ml. | prospecbio.comgenecards.orgcusabio.comorigene.com |
| Legionella pneumophila | Strong antimicrobial effect and induced release in pulmonary cells. | nih.govnih.govrki.demdpi.com |
| Helicobacter pylori | Effectively kills all strains tested. | nih.govplos.orgnih.gov |
Fungi (e.g., C. albicans)
In addition to its antibacterial properties, BD-3 is also effective against fungal pathogens. prospecbio.comcusabio.com It demonstrates antimicrobial activity against the opportunistic yeast Candida albicans, a common cause of mucosal and systemic fungal infections. prospecbio.comgenecards.orgcusabio.comorigene.com
| Pathogen | Observed Activity | References |
|---|---|---|
| Candida albicans | Antimicrobial activity. | prospecbio.comgenecards.orgcusabio.comorigene.com |
Enveloped Viruses (e.g., SARS-CoV-2)
The antimicrobial reach of BD-3 extends to enveloped viruses. mdpi.com Downregulation of defensin genes, including DEFB103A, has been observed in SARS-CoV-2 infections, suggesting that impaired innate immunity may contribute to the disease's progression. mdpi.com This indicates a potential role for BD-3 in the defense against such viruses. mdpi.com
Immunomodulatory Roles and Signaling Pathways
Beyond its direct microbicidal functions, this compound plays a significant role as an immunomodulatory molecule, bridging the innate and adaptive immune responses. mdpi.com It influences the activity of various immune cells through interactions with specific cell surface receptors and signaling pathways. mdpi.comfrontiersin.orgfrontiersin.org
BD-3 acts as a chemoattractant for several immune cell types, including immature dendritic cells, monocytes, and T-lymphocytes. mdpi.comfrontiersin.org This chemotactic activity is mediated, in part, through its interaction with chemokine receptors, particularly C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 6 (CCR6). mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.org The binding of BD-3 to these receptors can induce cell migration to sites of inflammation and infection. mdpi.comnih.gov
Furthermore, BD-3 can directly activate professional antigen-presenting cells, such as monocytes and dendritic cells, through Toll-like receptors (TLRs), specifically TLR1 and TLR2. frontiersin.orgfrontiersin.orgresearchgate.net This interaction leads to the upregulation of co-stimulatory molecules like CD80 and CD86 and the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). frontiersin.orgfrontiersin.orgresearchgate.net In pulmonary cells, the induction of BD-3 by L. pneumophila is dependent on TLR2, TLR5, and TLR9, and involves the JNK-dependent activation of AP-1 (c-Jun). nih.govrki.de BD-3 can also amplify the TLR9-dependent response to bacterial DNA in immune cells. cusabio.comnih.gov
| Cellular Target/Pathway | Effect of this compound | References |
|---|---|---|
| Immature Dendritic Cells | Induces chemotaxis via CCR6. | mdpi.comfrontiersin.org |
| Monocytes | Induces chemotaxis; activates via TLR1/2 to produce pro-inflammatory cytokines (IL-1β, IL-6, IL-8) and upregulate co-stimulatory molecules (CD80, CD86). | frontiersin.orgfrontiersin.orgresearchgate.net |
| T-Lymphocytes | Induces chemotaxis. | mdpi.com |
| Chemokine Receptor CCR2 | Mediates chemotaxis of monocytes/macrophages. | frontiersin.orgfrontiersin.orgfrontiersin.org |
| Chemokine Receptor CCR6 | Mediates chemotaxis of immature dendritic cells and T-cells. | mdpi.comnih.govuth.edu |
| Toll-Like Receptors (TLR1/2, TLR4, TLR9) | Activates antigen-presenting cells (TLR1/2); induction in pulmonary cells is TLR2, TLR5, and TLR9 dependent; amplifies TLR9 response to bacterial DNA. | cusabio.comnih.govnih.govrki.defrontiersin.orgfrontiersin.org |
Chemotactic Activity for Immune Cells (e.g., dendritic cells, monocytes, T-lymphocytes, macrophages)
This compound exhibits potent chemotactic activity, attracting a variety of immune cells to sites of infection or inflammation. frontiersin.org This directed migration is a critical step in initiating a robust immune response. The structural similarity of beta-defensins to chemokines, a family of small cytokines that guide cell movement, underlies this function. frontiersin.org
BD-103A has been shown to be a chemoattractant for several key immune cell populations:
Dendritic Cells: Immature dendritic cells are potently attracted by beta-defensins. nih.govfrontiersin.org This recruitment is significant as dendritic cells are professional antigen-presenting cells (APCs) that are essential for initiating adaptive immunity. jmb.or.kr The migration of these cells is mediated, at least in part, through the chemokine receptor CCR6. nih.gov
T-lymphocytes: Memory T-cells also migrate in response to beta-defensins, a process also linked to the CCR6 receptor. nih.gov This targeted recruitment helps to orchestrate a rapid and specific secondary immune response.
Monocytes and Macrophages: BD-103A is a chemoattractant for monocytes, which can differentiate into macrophages upon entering tissues. frontiersin.orgnih.gov This activity is dependent on the cysteine-stabilized structure of the defensin. frontiersin.org The receptor CCR2 has been identified as a key player in mediating the movement of monocytes and macrophages in response to BD-103A. frontiersin.org
The chemotactic function of BD-103A is a clear example of its role in bridging the innate and adaptive immune systems, ensuring that the appropriate immune cells are mobilized to the right place at the right time. frontiersin.org
Modulation of Phagocytic Activity
Beyond attracting immune cells, this compound can directly influence their effector functions, such as phagocytosis. Phagocytosis is a fundamental process of the innate immune system where cells engulf and eliminate pathogens and cellular debris.
Studies have demonstrated that beta-defensins can significantly enhance the phagocytic activity of leukocytes. mdpi.com For instance, research on fish beta-defensin revealed a marked increase in the phagocytic activity of head kidney and spleen leukocytes. mdpi.com Similarly, Atlantic cod beta-defensin was shown to stimulate the phagocytic activity of head kidney leukocytes in a concentration-dependent manner. plos.org In the context of mammalian immunity, BD-103A has been shown to enhance the engulfment of Pseudomonas aeruginosa by macrophages. frontiersin.org This enhanced phagocytosis is linked to an increase in the formation of phagolysosomes, the cellular compartments where pathogens are destroyed. frontiersin.org Interestingly, this pro-phagocytic effect is accompanied by an inhibition of macrophage autophagy. frontiersin.org
The ability of BD-103A to augment phagocytosis underscores its role in promoting the direct clearance of pathogens by innate immune cells.
Regulation of Cytokine and Inflammatory Mediator Release
This compound plays a complex and sometimes dichotomous role in regulating the release of cytokines and other inflammatory mediators. Its effects can be either pro-inflammatory or anti-inflammatory, depending on the context and the specific cellular environment.
Pro-inflammatory Effects: BD-103A can induce the production of pro-inflammatory cytokines in monocytes, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor (TNF), through a TLR1/2-dependent mechanism. frontiersin.orgresearchgate.net This stimulation of pro-inflammatory signals can help to amplify the initial immune response to an infection.
Anti-inflammatory Effects: Conversely, BD-103A has also been shown to suppress the production of pro-inflammatory cytokines in certain contexts. For example, it can suppress the acute inflammatory cytokine response to Porphyromonas gingivalis both in vitro and in vivo. frontiersin.org In macrophages stimulated with lipopolysaccharide (LPS), BD-103A can downregulate many pro-inflammatory signaling pathways. frontiersin.org Furthermore, human beta-defensins released from dying neutrophils can suppress pro-inflammatory responses by interfering with the production of nitric oxide and inflammatory cytokines from macrophages. nih.gov
This dual regulatory capacity allows BD-103A to fine-tune the inflammatory response, promoting a robust defense against pathogens while also having the potential to mitigate excessive inflammation and tissue damage.
Interplay with Toll-Like Receptors (TLRs) and Downstream Signaling (e.g., TLR9, p38, ERK MAPK)
A key mechanism through which this compound exerts its immunomodulatory effects is by interacting with Toll-like receptors (TLRs), a class of pattern recognition receptors that play a central role in the innate immune system.
BD-103A is known to signal through a heterodimer of TLR1 and TLR2 on antigen-presenting cells. researchgate.netplos.orgnih.gov This interaction can lead to the activation of downstream signaling pathways, including those involving MyD88, mitogen-activated protein kinases (MAPKs) like p38 and ERK, and the transcription factor Nuclear Factor-kappa B (NF-κB). frontiersin.orgimrpress.com The activation of these pathways is crucial for inducing the expression of various immune response genes.
Furthermore, BD-103A can amplify the response to bacterial DNA in a TLR9-dependent manner in both mouse and human immune cells. nih.gov It enhances the intracellular uptake of CpG DNA, a TLR9 ligand, leading to increased production of Interferon-alpha (IFN-α) in plasmacytoid dendritic cells. frontiersin.org
The engagement of TLRs and the subsequent activation of downstream signaling cascades by BD-103A highlight its ability to act as an endogenous danger signal, alerting the immune system to the presence of pathogens and modulating the ensuing response.
Influence on Macrophage Autophagy
Autophagy is a cellular process of self-digestion that plays a complex role in immunity, including the clearance of intracellular pathogens. This compound has been shown to have a significant influence on macrophage autophagy.
Studies have demonstrated that BD-103A can suppress macrophage autophagy. frontiersin.org This inhibition of autophagy is associated with an enhanced ability of macrophages to clear extracellular bacteria like Pseudomonas aeruginosa. frontiersin.orgnih.gov The mechanism behind this suppression involves the downregulation of the transcription factors early growth response gene-1 (EGR1) and c-FOS. frontiersin.org Overexpression of EGR1 and c-FOS can reverse the effects of BD-103A on macrophage-mediated bacterial eradication, highlighting the importance of this pathway. frontiersin.org
This modulation of autophagy by BD-103A represents a novel immune defense mechanism, demonstrating the intricate ways in which this peptide can regulate cellular processes to enhance host defense.
Link Between Innate and Adaptive Immunity
One of the most critical functions of this compound is its role as a molecular bridge between the innate and adaptive immune systems. frontiersin.orgjmb.or.krmdpi.com This connection is vital for the development of a comprehensive and long-lasting immune response.
BD-103A facilitates this link through several mechanisms:
Chemoattraction of Antigen-Presenting Cells (APCs): By recruiting immature dendritic cells to the site of infection, BD-103A ensures that antigens from invading pathogens are efficiently captured, processed, and presented to T-lymphocytes, the key players of adaptive immunity. nih.govjmb.or.kr
Activation of APCs: BD-103A can directly activate APCs through TLR signaling, leading to their maturation and enhanced ability to stimulate T-cell responses. frontiersin.org
Recruitment of Memory T-cells: The chemotactic effect of BD-103A on memory T-cells allows for a more rapid and effective response upon re-exposure to a pathogen. nih.gov
Through these actions, BD-103A ensures that the initial, non-specific innate immune response effectively transitions into a highly specific and durable adaptive immune response, a cornerstone of immunological memory. jmb.or.kr
Biological Roles and Physiological Contexts of Beta Defensin 103a
Role in Epithelial Host Defense
Beta-defensin 103A (DEFB103A), also known as human beta-defensin 3 (hBD-3), is a critical component of the innate immune system, particularly at epithelial surfaces. wikipedia.orgontosight.ai It is a small, cationic peptide expressed by various cells, including neutrophils and epithelial cells in tissues such as the skin, tonsils, and oral mucosa. prospecbio.comsinobiological.comsinobiological.com Its primary role in host defense is its direct, broad-spectrum antimicrobial activity. wikipedia.orgprospecbio.comnih.gov
The compound is effective against a wide range of pathogens, including:
Gram-positive bacteria : such as Staphylococcus aureus (including multidrug-resistant strains like MRSA) and Streptococcus pyogenes. sinobiological.comnih.govgenecards.org
Gram-negative bacteria : such as Pseudomonas aeruginosa and Escherichia coli. sinobiological.comnih.govgenecards.org
Fungi : including the yeast Candida albicans. nih.govgenecards.org
This antimicrobial action is a key feature of the innate epithelial defense mechanism. wikipedia.orgnih.gov The expression of DEFB103A can be induced by the presence of bacteria and cytokines like interferon-gamma, enhancing the protective barrier against microbial colonization and invasion. genecards.orgnih.gov Beyond direct killing, DEFB103A modulates the immune response by attracting immune cells to the site of infection, a process known as chemotaxis. wikipedia.orgontosight.ai This multifaceted functionality establishes it as a crucial peptide in preventing infections at the body's surfaces. frontiersin.org
Table 1: Documented Antimicrobial Spectrum of this compound
| Category | Organism | Reference |
|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | nih.gov, genecards.org, sinobiological.com |
| Staphylococcus aureus (multidrug-resistant) | genecards.org, sinobiological.com | |
| Streptococcus pyogenes | nih.gov, genecards.org | |
| Enterococcus faecium (vancomycin-resistant) | nih.gov, genecards.org | |
| Gram-Negative Bacteria | Pseudomonas aeruginosa | nih.gov, genecards.org, sinobiological.com |
| Escherichia coli | nih.gov, genecards.org, sinobiological.com | |
| Fungi | Candida albicans | nih.gov, genecards.org, sinobiological.com |
Contribution to Wound Healing Processes
This compound plays a significant role in the complex process of wound healing, extending beyond its antimicrobial function. wjgnet.com Its expression is upregulated at skin wound sites, where it contributes to multiple stages of tissue repair. frontiersin.org
Key contributions include:
Re-epithelialization : hBD-3 promotes the migration and proliferation of keratinocytes, the primary cells of the epidermis, which is essential for closing the wound. frontiersin.orgnih.gov Studies have shown that wounds treated with hBD-3 exhibit significantly enhanced wound closure and re-epithelialization compared to controls. nih.gov
Angiogenesis : The formation of new blood vessels, or angiogenesis, is a vital part of healing. wjgnet.com hBD-3 stimulates this process by inducing the production and secretion of various potent angiogenic factors in fibroblasts, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factors (PDGF), Fibroblast Growth Factor (FGF), and angiogenin. frontiersin.orgmdpi.comnih.gov
Fibroblast Activation : It enhances the migration and proliferation of dermal fibroblasts, cells that are crucial for creating new connective tissue to fill the wound space. frontiersin.orgnih.gov
Extracellular Matrix Production : hBD-3 has been shown to stimulate the production of the extracellular matrix, which provides the structural scaffold for new tissue. prospecbio.com
In diabetic wounds, which are often complicated by infection and poor healing, the application of hBD-3 has been shown to significantly reduce the bacterial load and promote wound closure. nih.gov This demonstrates its dual utility in both fighting infection and actively stimulating the cellular machinery of repair. wjgnet.com
Table 2: Functions of this compound in Wound Healing
| Process | Cellular/Molecular Effect | Reference |
|---|---|---|
| Re-epithelialization | Promotes keratinocyte migration and proliferation | frontiersin.org |
| Accelerates wound closure | nih.gov | |
| Angiogenesis | Induces production of VEGF, PDGF, FGF, and angiogenin | mdpi.com, nih.gov |
| Increases number of newly formed vessels | frontiersin.org | |
| Fibroplasia | Enhances fibroblast migration and proliferation | frontiersin.org, nih.gov |
| Stimulates extracellular matrix production | prospecbio.com | |
| Inflammation | Recruits neutrophils and macrophages in the early phase | frontiersin.org |
Involvement in Cell Proliferation and Differentiation (e.g., bone cells, keratinocytes)
This compound is actively involved in directing the growth and specialization of several cell types, most notably keratinocytes and bone cells.
Keratinocytes : The expression of DEFB103A mRNA is upregulated during the differentiation of keratinocyte cell lines. wikipedia.orgsinobiological.com This suggests a role in the normal maturation process of epidermal cells. Furthermore, hBD-3 stimulates the proliferation and migration of keratinocytes, which is crucial not only for wound healing but also for the general maintenance of the skin barrier. frontiersin.org This activation is mediated through the phosphorylation of signaling proteins like EGFR and STAT. frontiersin.org
Bone Cells : Research indicates that this compound has functions beyond its antimicrobial role in cultured bone cells. nih.gov It has been shown to stimulate the proliferation and differentiation of these cells. nih.gov More specifically, studies have demonstrated that hBD-3 can accelerate osteogenesis (the formation of new bone). nih.gov This has led to suggestions that gene modification to enhance hBD-3 expression could be a potential strategy to promote bone repair in conditions like periodontitis. nih.gov
Table 3: Effects of this compound on Cell Proliferation and Differentiation
| Cell Type | Effect | Signaling Pathway Involvement | Reference |
|---|---|---|---|
| Keratinocytes | Upregulated expression during differentiation | - | wikipedia.org, sinobiological.com |
| Promotes proliferation and migration | EGFR, STAT phosphorylation | frontiersin.org | |
| Bone Cells (Osteoblasts) | Stimulates proliferation and differentiation | - | nih.gov |
| Accelerates osteogenesis | - | nih.gov |
Role in Tissue Homeostasis and Remodeling
This compound contributes to the maintenance of tissue balance (homeostasis) and the dynamic process of tissue remodeling. mdpi.comnih.gov Its functions in this context are particularly evident in articular cartilage and at mucosal surfaces.
In articular cartilage, hBD-3 can mediate tissue remodeling processes. wikipedia.orgnih.govresearchgate.net It has been shown to increase the levels of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components, while simultaneously reducing the levels of their endogenous inhibitors (TIMPs). wikipedia.org This modulation of MMP and TIMP levels is a key mechanism in the turnover and remodeling of cartilage tissue. researchgate.net This activity suggests that hBD-3 could be a factor in the pathogenesis of conditions like osteoarthritis, where cartilage degradation is a hallmark. researchgate.net
Furthermore, β-defensins are considered key regulators of the microbiome, helping to maintain a balanced microbial community at epithelial surfaces. nih.gov This "farming" of the microbiome is crucial for tissue homeostasis, preventing the overgrowth of pathogenic organisms and subsequent inflammation. nih.gov By managing the cross-talk between the host and its resident microbes, DEFB103A helps maintain physiological normality and prevent disease. nih.gov
Hypothesized Roles in Reproductive System Biology (e.g., sperm maturation, motility, fertilization)
Emerging research suggests that this compound plays a significant role in the biology of the reproductive system. oup.com It is expressed in various reproductive tissues, including the testis, epididymis, uterus, and placenta. nih.govoup.com Its functions are hypothesized to extend to sperm function and the interaction between sperm and the female reproductive tract. plos.orgbiorxiv.org
Studies in bovine models have provided specific insights into the role of DEFB103 gene copy number variation (CNV) on male fertility:
Sperm Motility : A low copy number of the DEFB103 gene was associated with increased total and progressive sperm motility. plos.orgbiorxiv.orgresearchgate.net Conversely, higher copy numbers, which may lead to reduced protein expression, could impair sperm motility. plos.orgbiorxiv.org
Sperm-Oviduct Interaction : Sperm from bulls with a low DEFB103 copy number exhibited a higher capacity to bind to the oviductal epithelium, a crucial step for fertilization. plos.orgbiorxiv.org
Uterine Response : The DEFB103 CN of the bull's sperm was found to influence the gene expression profile in the heifer's uterus after insemination. plos.orgbiorxiv.org This suggests that the defensin (B1577277) peptide on the sperm surface modulates the maternal immune response, which can impact sperm migration and the establishment of pregnancy. plos.org
These findings suggest that DEFB103A is not only a defender against pathogens in the reproductive tract but also a functional molecule involved in the intricate processes of sperm maturation, motility, and fertilization. oup.complos.org
Table 4: Hypothesized Reproductive Roles of this compound based on Bovine Studies
| Parameter | Association with Low DEFB103 Copy Number | Association with High DEFB103 Copy Number | Reference |
|---|---|---|---|
| Sperm Motility | Increased total and progressive motility | Decreased total and progressive motility | plos.org, researchgate.net |
| Sperm-Oviduct Binding | Higher binding capacity to oviductal epithelium | Lower binding capacity | plos.org, biorxiv.org |
| Uterine Environment | Associated with gene expression promoting uterine preparation for embryo development | Associated with gene expression affecting cell adhesion and proliferation | plos.org |
Evolutionary Biology and Comparative Genomics of Beta Defensin 103a
Phylogenetic Analysis of Beta-defensin 103A Across Species
Phylogenetic analyses reveal that beta-defensins are an ancient family of antimicrobial peptides, with a primordial beta-defensin likely being the common ancestor of all vertebrate defensins. frontiersin.org This gene family expanded throughout vertebrate evolution, with beta-defensin-like genes found in distant vertebrates such as teleost fish, reptiles, and birds. frontiersin.orgwindows.net The evolutionary relationships indicate that while some beta-defensins are highly conserved across species, others have arisen more recently through gene duplication events after the divergence of mammalian lineages. nih.gov
A comparison of beta-defensin genes across distant species like birds and mammals shows weak phylogenetic signals of the species themselves, suggesting that many of these genes were duplicated and their functions defined long before the bird-mammal split. nih.gov For instance, phylogenetic analysis of beta-defensin peptides separates fish beta-defensins from those of other vertebrate species. windows.net Within mammals, the adaptation of species to different environments and pathogen exposures appears to have driven the evolution of DEFB103A in a manner specific to suborders and families, as seen in bats. ntu.edu.sg In cattle, phylogenetic trees have been used to identify human orthologs and lineage-specific expansions of beta-defensin genes. royalsocietypublishing.orgnih.gov
The evolutionary history of beta-defensins is marked by episodes of strong positive selection soon after gene duplication events in an ancestral mammalian genome. d-nb.info Subsequently, variable selective pressures, including both negative and positive selection, have acted on these genes in different evolutionary lineages. d-nb.info
Orthologous Relationships and Conservation (e.g., human, canine, bovine, bat, chimpanzee, sheep)
Orthologs of the human DEFB103A gene have been identified in numerous mammalian species, highlighting its fundamental role in host defense. The gene encoding canine β-defensin 103 (CBD103) is located in a cluster of β-defensins that is syntenic with a cluster of orthologs on human chromosome 8. nih.gov Many of these genes are considered orthologous between humans and dogs. nih.gov Similarly, a comprehensive analysis of the bovine genome has identified 55 β-defensin genes, with 35 having 1:1 orthologs in humans, including DEFB103. royalsocietypublishing.orgnih.gov
Despite the general conservation, variations do exist. In dogs, the gene for CBD103 has two polymorphic forms: a common 3-basepair deletion allele and a copy-number variation. nih.govresearchgate.netnih.gov The variant allele, CBD103ΔG23, is found in Golden Retrievers and Labrador Retrievers. nih.govnih.gov In bats, the expression of defensin (B1577277) beta 103a is notably different from that in humans, suggesting potential functional differences shaped by their unique ecological niches. ntu.edu.sg
Table 1: Orthologs of Human this compound in Various Species
| Species | Ortholog Name | Genomic Location of Orthologous Cluster | Key Findings |
|---|---|---|---|
| Human (Homo sapiens) | DEFB103A / hBD-3 | Chromosome 8p23.1 | Plays a role in innate immunity and has been linked to inflammatory diseases. frontiersin.orgroyalsocietypublishing.org |
| Canine (Canis lupus familiaris) | CBD103 | Syntenic to human chromosome 8 | Exhibits polymorphism (deletion allele and copy number variation). nih.govresearchgate.netnih.gov Serves as a model for studying beta-defensin biology in the skin. researchgate.netnih.gov |
| Bovine (Bos taurus) | DEFB103 | Chromosome 27 | Shows extensive copy number variation. royalsocietypublishing.orgnih.gov Expression increases during sexual maturation and is linked to fertility. royalsocietypublishing.orgnih.govbiorxiv.org |
| Bat (e.g., Eonycteris spelaea, Pteropus alecto) | Defensin beta 103a | Not specified | Evolution appears to be shaped by adaptation to diverse pathogen profiles in a suborder-specific manner. ntu.edu.sg Shows different expression patterns compared to humans. ntu.edu.sg |
| Chimpanzee (Pan troglodytes) | DEFB103 ortholog | Syntenic to human chromosome 8 | Shows copy number variation of the beta-defensin region. nih.gov The gene cluster arrangement is similar to humans, with a primate-specific inversion. nih.gov |
| Sheep (Ovis aries) | DEFB103 ortholog | Not specified | Beta-defensins are crucial for innate immunity in ruminants. |
Gene Cluster Evolution and Diversification
The evolution of the beta-defensin gene family is a dynamic process driven by gene duplication and loss. nih.govjabg.org These genes are typically organized in clusters on specific chromosomes. In mammals, beta-defensin genes are found in four to five syntenic chromosomal regions. nih.govnih.gov For instance, in humans, major clusters are located on chromosomes 8p23.1, 20p13, and 20q11.1. frontiersin.org The formation of these clusters is the result of repeated tandem duplication events. jabg.orgnih.gov
The number of beta-defensin genes and clusters varies among species, which is thought to be a result of differing selective pressures from pathogens and genetic drift. nih.govjabg.org For example, chickens have a single cluster with 13 beta-defensin genes, while opossums have three clusters with 37 genes. jabg.org Cattle possess a particularly diverse repertoire with at least 57 genes across four clusters. nih.gov This expansion in cattle may offer significant advantages in combating infectious diseases. nih.gov
Comparative genomics between chicken and zebra finch revealed several gene duplication and loss events along their ancestral lines. nih.gov The zebra finch has 22 Avian β-defensin (AvBD) genes in a cluster, 12 of which are the result of recent duplication events that occurred after the split from the chicken lineage. nih.gov Duplicated genes often experience a relaxed selection pressure, allowing for the accumulation of mutations that can lead to new functions. nih.gov
A key feature of beta-defensin gene clusters is copy number variation (CNV), where the number of copies of a particular gene or gene cluster varies between individuals. This has been well-documented for the beta-defensin region on human chromosome 8, with diploid copy numbers ranging from 1 to 12. nih.gov CNV is also extensive in other mammals like macaques, dogs, pigs, and cattle. nih.gov This variation can have significant phenotypic consequences, influencing everything from immune responses to fertility. nih.govbiorxiv.org
Neofunctionalization of this compound Homologs in Different Species
While the primary role of beta-defensins is antimicrobial defense, many have acquired new functions over the course of evolution, a process known as neofunctionalization. frontiersin.org This is often accompanied by the retention of the original defensive function. frontiersin.org
A striking example of neofunctionalization is seen in dogs, where the product of the DEFB103 gene, in addition to its antimicrobial properties, plays a role in coat color pigmentation by acting as an agonist of the melanocortin 1 receptor. wikipedia.org
In cattle, DEFB103 has been implicated in fertility. royalsocietypublishing.orgbiorxiv.org Studies have shown that its expression in the testis increases with sexual maturation, and copy number variation in the DEFB103 gene is associated with sperm motility and the uterine response to sperm. royalsocietypublishing.orgnih.govbiorxiv.org This suggests a dual role in both host defense and reproductive processes. nih.gov The extensive array of beta-defensins in the male reproductive tract of various mammals points to this dual functionality being a widespread phenomenon. nih.gov
In humans, human beta-defensin 3 (hBD-3), the ortholog of DEFB103A, has evolved complex immunomodulatory functions. It acts as a chemoattractant for various immune cells and can modulate inflammatory responses, bridging the innate and adaptive immune systems. royalsocietypublishing.orgsinobiological.com For instance, hBD-3 can dampen pro-inflammatory gene expression in macrophages and induce the expression of co-stimulatory molecules on monocytes and dendritic cells. frontiersin.org
The evolution of these novel functions highlights the adaptive plasticity of the beta-defensin gene family, allowing organisms to respond to diverse physiological and environmental challenges beyond direct pathogen defense.
Research Methodologies and Experimental Models in Beta Defensin 103a Studies
In vitro Cell Culture Models for Expression and Function Analysis
In vitro cell culture systems are fundamental for studying the expression and function of BD-103A at the cellular level. Various cell types are employed to model different physiological and pathological contexts.
Keratinocytes: As the primary cells of the epidermis, keratinocytes are a key model for studying BD-103A in the skin. Studies have shown that keratinocytes produce BD-103A. scite.ai For instance, research on canine skin has demonstrated readily detectable cutaneous expression of the canine ortholog, CBD103. scite.ai In humans, the expression of BD-103A in keratinocytes can be influenced by various factors, including calcium levels and stimulation with inflammatory mediators. wikipedia.org High-glucose conditions have been shown to inhibit the expression of BD-103A in epidermal keratinocytes. nih.gov Furthermore, the vitamin D receptor and peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathways are involved in regulating its expression in these cells. nih.gov
Macrophages: These phagocytic cells are critical players in the innate immune response. Cell lines such as the human monocytic cell line THP-1 and the murine macrophage-like cell line RAW264.7 are used to investigate the immunomodulatory functions of BD-103A. nih.govnih.gov Research has revealed that BD-103A can promote the clearance of bacteria like Pseudomonas aeruginosa by inhibiting macrophage autophagy. nih.govnih.gov
Dendritic Cells: As potent antigen-presenting cells, dendritic cells bridge the innate and adaptive immune systems. The interaction of BD-103A with dendritic cells is a significant area of research. Studies have shown that BD-103A can chemoattract immature dendritic cells, suggesting a role in initiating adaptive immune responses. nih.govabnova.com Furthermore, BD-103A can enhance the uptake of DNA by plasmacytoid dendritic cells, leading to increased production of interferon-alpha (IFN-α), a key antiviral cytokine. nih.govcusabio.com The beta-defensin antimicrobial peptides, including BD-103A, are expressed by immature dendritic cells. nih.govcusabio.com
Ex vivo Tissue Explant Models
Ex vivo tissue explant models provide a valuable bridge between in vitro cell cultures and in vivo studies. These models maintain the complex cellular architecture and interactions of a tissue, allowing for the study of BD-103A in a more physiologically relevant context. For example, skin biopsy specimens from both healthy subjects and individuals with skin conditions like atopic dermatitis have been used to analyze the expression levels of BD-103A and its orthologs. researchgate.netnih.gov In canines, skin explants have been used to compare BD-103A expression in lesional and non-lesional skin. nih.gov Similarly, studies on human Crohn's disease have utilized ileal tissue explants to demonstrate increased levels and altered distribution of BD-103A peptide in inflamed tissues. nih.gov
Genetic Manipulation Techniques
Genetic manipulation techniques are powerful tools for elucidating the specific functions of BD-103A. These methods involve altering the gene that encodes for BD-103A to observe the resulting phenotypic changes.
Gene Deletion: While specific gene deletion studies for BD-103A are not extensively detailed in the provided context, the concept is a standard approach in functional genomics. Deleting the gene would allow researchers to assess the consequences of its absence on immune responses and susceptibility to infection. A common polymorphism in the canine BD-103 gene involves a 3-basepair deletion. karger.comnih.gov
Overexpression: Overexpression studies, where cells or organisms are engineered to produce higher than normal levels of BD-103A, are crucial for understanding its protective and regulatory roles. For instance, the impact of increased BD-103A expression on bacterial clearance or inflammatory responses can be evaluated. It has been hypothesized that the increased expression of defensin (B1577277) beta 103a in many bat tissues compared to humans may contribute to their enhanced resistance to infection. ntu.edu.sg
Copy Number Variation (CNV): The gene encoding BD-103A is known to exhibit copy number variation, meaning that different individuals can have different numbers of copies of this gene. researchgate.netkarger.comnih.gov Studies have investigated the association between DEFB103A gene copy number and susceptibility to various diseases, including ankylosing spondylitis and HIV/AIDS. nih.govnih.gov Research in canines has shown that certain breeds have a gene copy-number polymorphism for CBD103, ranging from 2 to 4 copies per diploid genome. karger.comnih.gov In humans, the beta-defensin cluster, which includes the gene for BD-103A, can vary from 2 to 12 copies per genome. nih.govresearchgate.net
Recombinant Protein Production and Purification for Functional Assays
To directly study the biological activities of BD-103A, researchers produce the protein in a laboratory setting using recombinant DNA technology. biocompare.com
Production: The BD-103A protein is often produced in Escherichia coli expression systems. abnova.comprospecbio.comcusabio.comabbexa.com This involves inserting the human or animal gene for BD-103A into the bacterial genome, which then transcribes and translates the gene to produce the defensin protein. Various strategies, such as codon optimization and the use of fusion protein tags, are employed to enhance the yield and quality of the recombinant protein. prospecbio.com
Purification: After production, the recombinant BD-103A protein needs to be purified from other bacterial components. This is typically achieved using chromatographic techniques, such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). abnova.comprospecbio.com The purity of the final product is often assessed by methods like SDS-polyacrylamide gel electrophoresis (SDS-PAGE). abnova.comcusabio.com
Functional Assays: The purified recombinant BD-103A is then used in a variety of functional assays to determine its biological activities. biocompare.comthermofisher.com These include antimicrobial assays to test its effectiveness against different pathogens, and chemotaxis assays to measure its ability to attract immune cells. abnova.comnih.gov For example, the antimicrobial activity of recombinant canine BD-103A has been tested against both methicillin-susceptible and methicillin-resistant Staphylococcus pseudintermedius. researchgate.netnih.gov The biological activity of recombinant human BD-103A is also confirmed by its ability to inhibit the growth of E. coli. cusabio.com
Genomic and Transcriptomic Approaches
Genomic and transcriptomic methods are essential for studying the gene encoding BD-103A and its expression patterns.
Quantitative Real-Time PCR (qRT-PCR): This technique is widely used to quantify the amount of BD-103A mRNA in different tissues and cells, providing a measure of gene expression. nih.govsinobiological.comfrontierspartnerships.orgresearchgate.net For example, qRT-PCR has been used to analyze the expression of the canine BD-103A ortholog in various tissues, including the skin, gastrointestinal tract, lungs, and kidneys. researchgate.netnih.govresearchgate.net It has also been employed to study changes in BD-103A expression in response to infection, such as in the case of SARS-CoV-2. frontierspartnerships.org
RNA Sequencing (RNA-seq): RNA-seq provides a comprehensive and unbiased view of the transcriptome, allowing for the discovery of novel transcripts and the quantification of gene expression on a genome-wide scale. This technique has been used to study tissue-specific expression of BD-103A during human fetal development. nih.gov
Genomic Sequencing: Sequencing the genomic DNA allows for the identification of genetic variations within the BD-103A gene, such as single nucleotide polymorphisms (SNPs) and copy number variations. researchgate.netnih.gov This information is crucial for understanding how genetic differences can influence an individual's susceptibility to disease. nih.gov For example, genomic sequencing has identified a common 3-basepair deletion variant of the canine BD-103A gene. researchgate.netnih.gov
Proteomic Analysis and Peptide Characterization
Proteomic techniques focus on the large-scale study of proteins, including their identification, quantification, and post-translational modifications.
Mass Spectrometry: This is a key technology in proteomics for identifying and characterizing peptides like BD-103A from complex biological samples.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunoassay for quantifying the amount of BD-103A protein in various biological fluids, such as serum, plasma, and cell culture supernatants. cusabio.comassaygenie.com This provides a direct measure of the protein level, which can be correlated with gene expression data.
Western Blotting: This technique is used to detect and semi-quantify the BD-103A protein. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to BD-103A. nih.gov
Structural Determination Techniques
Determining the three-dimensional structure of BD-103A is essential for understanding its mechanism of action at a molecular level.
X-ray Crystallography: This technique can provide high-resolution structural information of proteins that can be crystallized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the structure of proteins in solution, which can provide insights into their dynamic properties. The solution structures of human beta-defensins, including the family to which BD-103A belongs, have been determined using NMR, contributing to a better understanding of their bactericidal activity. wikipedia.org
Table of Research Methodologies for Beta-defensin 103A
| Methodology Category | Specific Technique | Primary Application in BD-103A Research |
|---|---|---|
| In vitro Models | Keratinocyte Culture | Studying expression in skin, response to stimuli. scite.aiwikipedia.orgnih.gov |
| Macrophage Culture | Investigating immunomodulatory and anti-bacterial functions. nih.govnih.gov | |
| Dendritic Cell Culture | Analyzing chemotactic activity and role in adaptive immunity. nih.govnih.govabnova.comcusabio.com | |
| Ex vivo Models | Tissue Explants | Examining expression in a complex tissue environment. nih.govresearchgate.netnih.gov |
| Genetic Manipulation | Gene Deletion/Polymorphism | Understanding function through loss-of-function analysis. karger.comnih.gov |
| Overexpression | Studying the effects of increased protein levels. ntu.edu.sg | |
| Copy Number Variation Analysis | Correlating gene dosage with disease susceptibility. nih.govnih.govresearchgate.netkarger.comnih.govnih.gov | |
| Protein Production | Recombinant Protein Expression | Producing purified protein for functional studies. abnova.combiocompare.comprospecbio.comcusabio.comabbexa.com |
| Protein Purification (HPLC) | Isolating pure BD-103A for assays. abnova.comprospecbio.com | |
| Genomic/Transcriptomic | qRT-PCR | Quantifying gene expression levels. researchgate.netnih.govsinobiological.comfrontierspartnerships.orgresearchgate.net |
| RNA Sequencing | Comprehensive transcriptomic analysis. nih.gov | |
| Genomic Sequencing | Identifying genetic variants like SNPs and CNVs. researchgate.netnih.govnih.gov | |
| Proteomic Analysis | ELISA | Quantifying protein levels in biological samples. cusabio.comassaygenie.com |
| Western Blotting | Detecting and semi-quantifying the protein. nih.gov |
| Structural Analysis | NMR Spectroscopy | Determining the 3D structure in solution. wikipedia.org |
Computational and Bioinformatic Approaches (e.g., phylogenetic analysis, in silico activity prediction)
Computational and bioinformatic tools are integral to the study of this compound (BD-103A), enabling researchers to predict its functions, understand its evolutionary history, and analyze its genetic characteristics across various species. These in silico methods provide a cost-effective and rapid means to generate hypotheses and guide wet-lab experimentation.
Phylogenetic analysis has been widely used to trace the evolutionary relationships of the BD-103A gene (DEFB103A) among different species. In cattle, phylogenetic trees have been constructed to identify human orthologues and lineage-specific expansions of β-defensin genes. nih.govresearchgate.net Such analyses revealed that 35 bovine β-defensins have a one-to-one orthologue in humans. nih.gov A study on bovine β-defensin proteins investigated their sequence divergence and evolutionary connections with human defensins, highlighting significant domain variations while conserving primary antimicrobial activity. researchgate.net In bats, phylogenetic analysis of Defensin beta 103a has been employed to understand how adaptation to diverse environments and pathogen profiles has shaped its evolution in a suborder-specific manner. ntu.edu.sg Similarly, bioinformatic pipelines have been developed to explore the diversity, evolution, and distribution of β-defensins across multiple bat families. frontiersin.org Computational analysis of the canine genome identified 43 β-defensin genes, with the major cluster on chromosome 16 being syntenic to the human cluster on chromosome 8, and established canine β-defensin 103 (CBD103) as the ortholog of human β-defensin 3 (hBD-3). karger.com
In silico activity prediction is another powerful bioinformatic approach. For instance, the anti-biofilm potential of bovine BD-103A has been assessed using computational methods. researchgate.netresearchgate.net One study characterized the BD-103A mature peptide coding region in the Tharparkar cattle breed (Bos indicus), which is less susceptible to mastitis, and then used this peptide sequence as a template for in silico prediction to screen for potential anti-biofilm fragments. researchgate.netresearchgate.net The dPABB server, a machine learning-based tool, was used to predict potential anti-biofilm peptide sequences by generating mutated sites or identifying fragments with potent activity. researchgate.net Other servers, like Aggrescan, have been used to predict "hot spots" for aggregation in the human BD-3 sequence, which is crucial for optimizing peptide synthesis. mdpi.com Furthermore, homology modeling servers such as SWISS-MODEL are used to predict the three-dimensional structures of β-defensins, providing insights into their structure-function relationships. mdpi.com
These computational studies are often complemented by analyses of genetic variation, such as copy number variation (CNV). Bioinformatic analysis of whole-genome sequences has been used to catalogue the extensive CNV of β-defensin genes in cattle, with DEFB103 showing significant multi-allelic CNV. nih.gov
Animal Models for this compound Research (e.g., canine, murine, bovine, bat)
Animal models are indispensable for investigating the biological functions and regulation of BD-103A in vivo. Various species have been utilized, each offering unique advantages for studying the peptide's role in health and disease.
Canine Models: The domestic dog has emerged as a valuable model for studying β-defensin biology, particularly in the skin. nih.govresearchgate.netkarger.com Research has focused on canine β-defensin 103 (CBD103), the canine ortholog of human BD-3. karger.com Studies have characterized the expression, genetic variation, and activity of CBD103. nih.govkarger.com Two common forms of genetic polymorphism have been identified in the gene encoding CBD103: a three-base pair deletion allele (CBD103ΔG23) and copy-number variation, with some breeds having two to four gene copies per diploid genome. nih.govnih.gov Recombinant forms of both CBD103 and its variant showed potent antimicrobial activity against methicillin-resistant Staphylococcus pseudintermedius. nih.govkarger.com Interestingly, unlike in human atopic dermatitis where BD-3 expression is reduced, skin biopsies from dogs with atopic dermatitis showed CBD103 expression levels similar to healthy controls. nih.govresearchgate.net The dog model is also useful for studying the role of defensins in the central nervous system, as cBD103 is expressed in the olfactory bulb. researchgate.netauburn.edu
Murine Models: Murine models, including various cell lines and knockout mice, are frequently used in immunology research. The murine macrophage-like cell line RAW264.7 was used to demonstrate that β-defensin 3 promotes the clearance of Pseudomonas aeruginosa by inhibiting macrophage autophagy. nih.gov Mouse models of Candida albicans vaginitis have been used to study the regulation and role of murine β-defensins during fungal infections. mdpi.com To overcome the challenge of functional redundancy among the more than 50 defensin genes in mice, a cluster knockout mouse line was created, removing all skin defensins. psoriasis.org This model revealed that defensins are significant pro-inflammatory factors in the development of psoriasis and psoriatic itch. psoriasis.org
Bovine Models: Cattle are a key model for studying BD-103A, especially in the contexts of mastitis and reproduction. animal-reproduction.orgmdpi.com Bovine BD-103A shows high homology to its human counterpart and is abundantly expressed in epithelial membranes. researchgate.netresearchgate.net Research in cattle has focused on characterizing BD-103A sequences in breeds less susceptible to mastitis, like Tharparkar (Bos indicus), to identify features contributing to resistance. researchgate.netresearchgate.net Studies have revealed extensive copy number variation (CNV) in the bovine DEFB103 gene across different breeds. nih.govresearchgate.net Furthermore, a correlation has been found between the genomic copy number of DEFB103 and its expression levels in the epididymis of adult bulls. nih.gov The expression of 14 β-defensins, including DEFB103, was found to increase during sexual maturation, suggesting a role in fertility. nih.gov These findings highlight the bovine model's importance for investigating the functional consequences of β-defensin gene variation on both immunity and reproductive health. nih.govresearchgate.net
Bat Models: Bats are a unique model for studying host-pathogen evolution due to their high viral tolerance and regulated immune responses. ntu.edu.sgfrontiersin.org The characterization of BD-103a in bat species such as Eonycteris speleae and Pteropus alecto was a first for this animal group. ntu.edu.sg Notably, an increased expression of BD-103a is reported in many bat tissues compared to humans, leading to the hypothesis that overexpression of these antimicrobial peptides contributes to bats' enhanced resistance to infection. ntu.edu.sgnih.gov Evolutionary analyses suggest that the adaptation of bats to diverse ecological niches with varying pathogen profiles has influenced the evolution of their BD-103a genes. ntu.edu.sg
Broader Academic Implications and Future Research Directions
Beta-defensin 103A as a Model for Antimicrobial Peptide Research
This compound (BD-103A), and its orthologs in other species, serve as a valuable model for the broader study of antimicrobial peptides (AMPs). Its well-characterized structure, featuring a triple-stranded beta-sheet, and its potent, broad-spectrum antimicrobial activity against a range of pathogens provide a solid foundation for research. asm.orgontosight.aiprospecbio.com The peptide's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, makes it an important subject for understanding the fundamental mechanisms of microbial killing by defensins. genecards.orgfrontiersin.org
Research on avian beta-defensin 103b (AvBD103b) has provided insights into the structure-activity relationships of defensins. asm.orgnih.gov Studies comparing the activity of different defensins, such as avian beta-defensins AvBD1, AvBD2, and AvBD7, have revealed that while they may have similar antibacterial spectra against some strains, their efficacy can vary against others, suggesting specific structure-function relationships that can be further explored. asm.org The similarities between canine β-defensin 103 (CBD103) and its human ortholog, human β-defensin 3 (hBD-3), support the use of the domestic dog as a model for studying β-defensin biology in the skin. karger.comnih.gov This includes investigating their expression, regulation, and role in skin diseases. karger.comnih.gov The study of BD-103A and its orthologs allows researchers to investigate the evolutionary conservation and diversification of AMP function across different species.
Understanding Innate Immune Responses to Emerging Pathogens
This compound is a key effector molecule of the innate immune system, providing a first line of defense against invading microorganisms. wikipedia.orgresearchgate.net Its expression at epithelial surfaces and by immune cells is crucial for immediate protection. nih.gov Research into BD-103A's response to various pathogens can elucidate the mechanisms by which the innate immune system recognizes and combats new and evolving infectious agents. For instance, studies have shown that the expression of defensin (B1577277) genes, including DEFB103A, can be significantly downregulated during SARS-CoV-2 infection, suggesting a potential compromise of innate immunity that could contribute to disease progression. medrxiv.org
The antimicrobial activity of BD-103A extends to a wide array of pathogens, including antibiotic-resistant strains, highlighting its importance in an era of increasing antimicrobial resistance. prospecbio.comgenecards.org By studying how BD-103A interacts with and neutralizes emerging pathogens, researchers can gain valuable knowledge for the development of novel therapeutic strategies that harness the power of the innate immune system.
Research into Host-Microbe Interactions and Microbiome Homeostasis
Beta-defensins, including BD-103A, are now understood to be more than just antimicrobial agents; they are crucial regulators of the host-microbiome relationship. nih.govnih.gov They play a vital role in "farming" the microbial communities that inhabit various body surfaces, helping to maintain a healthy and balanced microbiome. nih.govnih.gov Under normal conditions, β-defensins help manage the interaction between microbes and the host's immune system, promoting tolerance and controlling inflammation. researchgate.net
Disruptions in this delicate balance, known as dysbiosis, can lead to inflammatory conditions. researchgate.net Research into BD-103A's role in this process can help us understand how the host maintains a symbiotic relationship with its resident microbes and how disturbances in this relationship can contribute to disease. For example, in the gut, β-defensins help control the growth of pathogenic bacteria while preserving the beneficial commensal flora. frontiersin.org The copy number of beta-defensin genes has been shown to influence the bacterial microbiota in the nasopharynx, which can impact susceptibility to conditions like otitis media. plos.org
Elucidating this compound Roles in Inflammation and Immune Homeostasis
This compound exhibits a dual role in inflammation, acting as both a pro-inflammatory and an anti-inflammatory molecule depending on the context. frontiersin.org This complexity makes it a fascinating subject for research into the regulation of immune homeostasis. BD-103A can act as an alarmin, signaling tissue damage and recruiting immune cells to the site of infection or injury. frontiersin.org It can also modulate the adaptive immune response by attracting T-lymphocytes and dendritic cells. nih.gov
Conversely, there is evidence that BD-103A can suppress inflammatory responses. frontiersin.org For example, human beta-defensin 3 (hBD-3) can enter macrophages and dampen the expression of pro-inflammatory genes. nih.gov This dual functionality suggests that BD-103A is a key player in the delicate balance between a necessary inflammatory response to clear pathogens and the prevention of excessive inflammation that can lead to tissue damage and chronic disease. nih.govnih.gov Altered expression of beta-defensins is associated with inflammatory skin conditions like atopic dermatitis, further highlighting their role in immune regulation. nih.gov
Investigating Genetic Predisposition and Disease Susceptibility Through this compound Variation
Genetic variations in the DEFB103A gene and the surrounding beta-defensin gene cluster on chromosome 8p23.1 have been linked to susceptibility to various diseases. nih.govcabidigitallibrary.org One of the most significant forms of variation is copy number variation (CNV), where individuals can have different numbers of copies of the beta-defensin genes. nih.govnih.gov
An increased copy number of the beta-defensin gene cluster, which includes DEFB103A, has been significantly associated with an increased risk of psoriasis, a chronic inflammatory skin disease. nih.govresearchgate.net This suggests that a higher gene dosage may lead to an overactive inflammatory response in the skin. nih.gov Conversely, variations in beta-defensin gene copy number have also been investigated in the context of infectious diseases like HIV, with some studies suggesting a potential link to susceptibility or disease progression. cabidigitallibrary.orgnih.gov In canines, genetic polymorphisms in the CBD103 gene, including a 3-basepair deletion and copy number variation, have been identified and are a subject of research in relation to skin diseases like atopic dermatitis. karger.comnih.govresearchgate.netkarger.com
| Genetic Variation | Associated Disease/Condition | Key Findings | References |
|---|---|---|---|
| Increased DEFB gene copy number | Psoriasis | Significantly associated with a higher risk of developing psoriasis in multiple cohorts. | nih.govresearchgate.net |
| DEFB4/103A copy number variation | HIV Infection | Investigated as a potential genetic factor affecting susceptibility and disease progression, with varying results across different populations. | cabidigitallibrary.orgnih.gov |
| Canine BD-103 (CBD103) polymorphism (deletion and CNV) | Canine Atopic Dermatitis | Specific breeds show polymorphisms, but a direct causal link to atopic dermatitis susceptibility is still under investigation. | karger.comnih.govresearchgate.net |
| DEFB-CN less than 4 | Otitis Media | Exerts a marked influence on the microbiota of the nasopharynx, specifically with regard to colonization by the three predominant bacterial pathogens of OM. | plos.org |
Mechanistic Insights for Novel Therapeutic Research Targets (excluding clinical trials or direct therapeutic applications)
The multifaceted biological activities of this compound provide a rich source of mechanistic insights that could inform the development of novel therapeutic research targets. Its potent antimicrobial properties, including its effectiveness against biofilms, make it a template for designing new antimicrobial agents to combat resistant pathogens. researchgate.net Understanding the specific structural features responsible for its broad-spectrum activity could guide the synthesis of peptide mimetics with enhanced efficacy.
Furthermore, the immunomodulatory functions of BD-103A open up avenues for research into therapies for inflammatory and autoimmune diseases. frontiersin.orgfrontiersin.org By dissecting the signaling pathways through which BD-103A influences immune cell recruitment and activation, researchers may identify new molecular targets for either suppressing or augmenting inflammatory responses as needed. For example, its interaction with chemokine receptors like CCR6 is a key area of investigation. frontiersin.org The ability of some defensins to promote wound healing also suggests potential research directions for tissue regeneration. frontiersin.org The study of how beta-defensins are dysregulated in various cancers also presents opportunities for identifying new biomarkers and therapeutic strategies. frontiersin.org
Q & A
Q. What are the standard methodologies for detecting Beta-defensin 103A expression in human tissues?
this compound (DEFB103A) can be quantified using enzyme-linked immunosorbent assays (ELISA) with a sensitivity threshold of ≤0.061 ng/mL and a detection range of 0.156–10 ng/mL in tissue homogenates or cell lysates. The dual-antibody sandwich method ensures specificity, and validation steps include cross-reactivity tests with related defensins (e.g., hBD-1, hBD-2) to confirm assay accuracy . Western blotting (WB) and immunohistochemistry (IHC) are also recommended, employing monoclonal antibodies (e.g., Clone C7, IgG1 kappa) with protein A/G affinity purification to minimize non-specific binding .
Q. How is recombinant human this compound produced, and what quality controls are applied?
Recombinant DEFB103A is typically expressed in E. coli systems, focusing on the mature protein region (amino acids 23–67). Post-purification, SDS-PAGE confirms purity (>85–97%), and endotoxin levels are validated (<1.0 EU/μg via LAL assay). Functional validation includes antimicrobial activity tests against Staphylococcus aureus and Escherichia coli under physiological salt conditions . Freeze-dried formulations with stabilizers (e.g., 5% trehalose) ensure long-term stability at -80°C .
Q. What are the primary functional roles of this compound in innate immunity?
DEFB103A exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, due to its high cationic charge (+11 e0). It disrupts microbial membranes via electrostatic interactions. Additionally, it modulates immune responses by enhancing plasmacytoid dendritic cell uptake of CpG DNA, promoting TLR9-dependent IFN-α production .
Advanced Research Questions
Q. How can researchers address contradictions in DEFB103A's antimicrobial efficacy across bacterial species?
Variations in efficacy (e.g., resistance in Pseudomonas aeruginosa) may stem from bacterial membrane composition or defensin-binding protein expression. Experimental design should include:
- Strain-specific controls : Compare DEFB103A activity against susceptible (e.g., S. aureus) and resistant strains under identical salt concentrations (e.g., 150 mM NaCl) .
- Membrane lipid analysis : Use lipidomics to assess bacterial membrane charge and hydrophobicity, which influence defensin binding .
- Synergy studies : Test DEFB103A in combination with antibiotics (e.g., β-lactams) to identify potentiating effects .
Q. What experimental strategies are recommended to study DEFB103A copy number variation (CNV) in diverse populations?
DEFB103A CNV correlates with disease susceptibility (e.g., Crohn’s ileitis). Key steps include:
- Cohort stratification : Use qPCR or droplet digital PCR (ddPCR) to quantify DEFB103A copies in ethnically diverse cohorts, accounting for admixed populations .
- SNP linkage analysis : Pair CNV data with DEFB1 polymorphism screening (e.g., rs5743417) to identify regulatory interactions .
- Functional validation : Link CNV to DEFB103A protein levels in mucosal samples via ELISA or mass spectrometry .
Q. How can researchers optimize DEFB103A delivery in in vivo models to study its therapeutic potential?
Challenges include DEFB103A’s short half-life and tissue-specific expression. Methodological solutions:
- Nanoparticle encapsulation : Use chitosan or lipid-based carriers to enhance stability in gastrointestinal or pulmonary environments .
- Transgenic models : Generate DEFB103A-overexpressing mice to study endogenous overexpression effects on infection resistance .
- Mucosal delivery systems : Administer DEFB103A via intranasal or rectal routes in murine colitis models, monitoring cytokine profiles (e.g., IL-17, IFN-γ) .
Methodological and Ethical Considerations
Q. What are common pitfalls in DEFB103A functional studies, and how can they be mitigated?
- Salt sensitivity : Antimicrobial assays must replicate physiological salt concentrations (≥100 mM NaCl), as DEFB103A activity diminishes in low-salt conditions .
- Protein aggregation : Use reducing agents (e.g., DTT) in buffers to prevent disulfide bond-mediated aggregation during recombinant protein preparation .
- Ethical compliance : For human studies, obtain informed consent for mucosal biopsies and anonymize genetic data to protect participant privacy .
Q. How should researchers design studies to investigate DEFB103A’s role in autoimmune diseases like Crohn’s disease?
- Tissue-specific sampling : Collect ileal biopsies from Crohn’s patients and controls, paired with serum DEFB103A quantification .
- Microbiome integration : Perform 16S rRNA sequencing to correlate DEFB103A levels with dysbiosis indices (e.g., Faecalibacterium prausnitzii abundance) .
- Mechanistic models : Use gut organoids to test DEFB103A’s effects on epithelial barrier integrity via TEER measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
